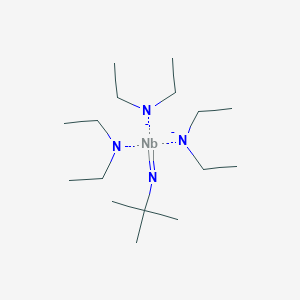
(t-Butylimido)tris(diethylamino)niobium
Übersicht
Beschreibung
“(t-Butylimido)tris(diethylamino)niobium” is a niobium precursor used in deposition systems . It is also known by other names such as “(tert)-Butyliminotris(diethylamino)niobium”, “tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-niobium”, and "t-Butylimido tris(diethylamino)niobium (V)" .
Synthesis Analysis
This compound is used in both thermal atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) with H2O and O2 plasma as co-reactants .Molecular Structure Analysis
The linear formula for this compound is “((CH3)6N)3NbN(CH3)3” and it has a molecular weight of 380.41 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.015 g/mL at 25 °C . Its SMILES string is “CCN(CC)Nb©C)(N(CC)CC)N(CC)CC” and its InChI key is "CBCDPJRPMPTFKA-UHFFFAOYSA-N" .Wissenschaftliche Forschungsanwendungen
Superconducting Thin Films
TBTDEN serves as a molecular precursor for depositing superconducting niobium nitride (NbN) thin films. Researchers have employed plasma-enhanced atomic layer deposition (PEALD) using TBTDEN and hydrogen plasma to create NbN films. These films exhibit superconducting properties, with critical temperatures (Tc) reaching up to 13.8 K after thermal annealing . These NbN thin films find applications in superconducting radio frequency cavities, quantum computing, and other advanced technologies.
Materials for Quantum Technologies
Niobium-based materials are essential in quantum technologies, including superconducting qubits and quantum sensors. TBTDEN-derived thin films contribute to the development of quantum devices by providing stable and well-defined interfaces.
Wirkmechanismus
Target of Action
(t-Butylimido)tris(diethylamino)niobium, also known as Tris(diethylamido)(tert-butylimido)niobium(V), is primarily used as a precursor in atomic layer deposition (ALD) processes . Its primary target is the deposition surface where it interacts with other reactants to form a thin film of niobium-based compounds .
Mode of Action
In the ALD process, (t-Butylimido)tris(diethylamino)niobium interacts with its target surface in a sequential, self-limiting manner . It reacts with the surface to form a monolayer, then the surface is purged to remove unreacted molecules and byproducts. This process is repeated to build up the desired film thickness .
Biochemical Pathways
Instead, it is involved in the chemical pathway of atomic layer deposition, contributing to the formation of niobium-based thin films .
Pharmacokinetics
Its properties relevant to ald processes include high reactivity and volatility, which ensure efficient deposition and purging .
Result of Action
The result of (t-Butylimido)tris(diethylamino)niobium’s action in ALD processes is the formation of high-quality niobium-based thin films. These films are used in various applications, including microelectronics and protective coatings .
Action Environment
The action of (t-Butylimido)tris(diethylamino)niobium is influenced by several environmental factors. The temperature and pressure of the ALD process, the nature of the co-reactants, and the specific surface properties of the substrate can all affect the efficiency of deposition and the quality of the resulting film . It’s also worth noting that this compound is air and moisture sensitive , which means it must be handled and stored under controlled conditions to maintain its reactivity and prevent premature reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyliminoniobium;diethylazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGCFWEYRQHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Nb-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyliminoniobium;diethylazanide | |
CAS RN |
210363-27-2 | |
| Record name | (t-Butylimido)tris(diethylamino)niobium(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)



![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)








